molecular formula C22H42O5 B090736 Diethylene glycol dipelargonate CAS No. 106-01-4

Diethylene glycol dipelargonate

Cat. No. B090736
CAS RN: 106-01-4
M. Wt: 386.6 g/mol
InChI Key: RTGQGAXEHFZMBG-UHFFFAOYSA-N
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Description

Diethylene glycol dipelargonate (DGD) is a chemical compound that belongs to the family of glycol esters. It is widely used in various fields such as cosmetics, lubricants, and pharmaceuticals due to its unique properties.

Mechanism Of Action

The mechanism of action of Diethylene glycol dipelargonate is not well understood. However, it is believed that Diethylene glycol dipelargonate interacts with the cell membrane and alters its properties. This leads to changes in the permeability of the membrane and affects the transport of molecules across the membrane.

Biochemical And Physiological Effects

Diethylene glycol dipelargonate has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. Diethylene glycol dipelargonate has also been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages And Limitations For Lab Experiments

Diethylene glycol dipelargonate has several advantages for lab experiments. It is stable under a wide range of conditions and is easy to handle and store. Diethylene glycol dipelargonate is also non-toxic and biodegradable, making it an environmentally friendly option. However, Diethylene glycol dipelargonate has some limitations. It is not water-soluble, which limits its use in aqueous systems. In addition, the purity of Diethylene glycol dipelargonate can affect its properties, which can lead to inconsistent results.

Future Directions

There are several future directions for the study of Diethylene glycol dipelargonate. One area of research is the development of new synthesis methods to improve the yield and purity of Diethylene glycol dipelargonate. Another area of research is the investigation of the mechanism of action of Diethylene glycol dipelargonate. This will help to better understand its properties and potential applications. Additionally, the use of Diethylene glycol dipelargonate in drug delivery systems and as a surfactant in the preparation of novel materials is an area of active research.
Conclusion:
In conclusion, Diethylene glycol dipelargonate is a versatile chemical compound that has a wide range of applications in various fields. Its unique properties make it an attractive option for scientific research. The synthesis method of Diethylene glycol dipelargonate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethylene glycol dipelargonate in various applications.

Synthesis Methods

The synthesis of Diethylene glycol dipelargonate involves the reaction between diethylene glycol and pelargonic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure. The yield of Diethylene glycol dipelargonate depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Diethylene glycol dipelargonate has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Diethylene glycol dipelargonate has also been used as a lubricant in the preparation of biodegradable polymers. In addition, Diethylene glycol dipelargonate has been used as a dispersant in the preparation of nanocomposites.

properties

CAS RN

106-01-4

Product Name

Diethylene glycol dipelargonate

Molecular Formula

C22H42O5

Molecular Weight

386.6 g/mol

IUPAC Name

2-(2-nonanoyloxyethoxy)ethyl nonanoate

InChI

InChI=1S/C22H42O5/c1-3-5-7-9-11-13-15-21(23)26-19-17-25-18-20-27-22(24)16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

RTGQGAXEHFZMBG-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC

Other CAS RN

106-01-4

Origin of Product

United States

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